7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Tautomerism Reactivity Computational Chemistry

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 156937-40-5) is a synthetic heterocyclic building block featuring a 4,4-dimethylated dihydroquinolinone core with a free hydroxyl group at the 7-position. This compound belongs to the dihydroquinolin-2(1H)-one class, a privileged scaffold in medicinal chemistry for kinase inhibition and CNS-targeted therapeutics.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8198646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC2=C1C=CC(=C2)O)C
InChIInChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-5-7(13)3-4-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14)
InChIKeyAICSSMKCSJXOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Procurement-Ready Profile for a Specialized Dihydroquinolinone Scaffold


7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 156937-40-5) is a synthetic heterocyclic building block featuring a 4,4-dimethylated dihydroquinolinone core with a free hydroxyl group at the 7-position . This compound belongs to the dihydroquinolin-2(1H)-one class, a privileged scaffold in medicinal chemistry for kinase inhibition and CNS-targeted therapeutics [1]. It is commercially available as a research intermediate with typical purity specifications of 97-98%, a molecular formula of C₁₁H₁₃NO₂, and a molecular weight of 191.23 g/mol .

Procurement Risk Alert: Why Unsubstituted or Positional Analogs of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Cannot Be Interchanged


The 4,4-gem-dimethyl motif is not a trivial substitution; it is a critical structural determinant that fundamentally alters the compound's electronic distribution, tautomeric equilibrium, and steric environment relative to unsubstituted or mono-substituted dihydroquinolinones [1]. Generic substitution with the non-dimethylated analog (7-hydroxy-3,4-dihydroquinolin-2(1H)-one, CAS 22246-18-0) would result in a compound with a reported MAO-A IC₅₀ of 183 µM , but this potency is achieved through a different conformational and electronic landscape. The gem-dimethyl group introduces steric hindrance at the C4 position, which has been shown to stabilize specific tautomeric forms and modulate the reactivity of the quinolinone ring toward electrophilic and nucleophilic attack [1]. Furthermore, the 4,4-dimethyl substitution is a known strategy to block metabolic oxidation at this site, potentially improving metabolic stability relative to non-gem-dimethyl analogs [2]. Therefore, substituting with a generic 7-hydroxyquinolinone or a 4-unsubstituted analog will yield a chemically distinct entity with divergent reactivity, stability, and biological target engagement profiles, compromising experimental reproducibility and SAR continuity.

Quantitative Differentiation Guide for 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Comparator-Based Evidence Summary


Tautomeric Equilibrium and Reactivity Shift: 4,4-Dimethyl vs. Non-Dimethyl Dihydroquinolinones

The 4,4-gem-dimethyl substitution shifts the tautomeric equilibrium and electronic properties of the dihydroquinolinone ring compared to non-gem-dimethyl analogs. DFT calculations at the B3LYP/6-311G(d) level demonstrate that the ketone tautomer of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives is less reactive than the corresponding enol tautomer, a finding that has direct implications for synthetic derivatization strategies and biological target interactions [1]. This study further quantifies that the carbon atoms C2, C3, C5, C7, and C8 of the quinolin-2-one ring are sites favorable to nucleophilic attack, while N1, C4, C6, and O11 are nucleophilic sites favorable to electrophilic attack [1]. These site-specific reactivity indices provide a quantitative basis for differentiating this scaffold from non-4,4-dimethyl analogs, where the electronic landscape and site-specific Fukui indices would differ significantly.

Tautomerism Reactivity Computational Chemistry DFT

Biological Activity Divergence: MAO-A Inhibition Profile of 7-Hydroxy Dihydroquinolinone Core

The non-dimethylated analog 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0) is a weak monoamine oxidase A (MAO-A) inhibitor with an IC₅₀ of 183 µM, and shows no effect on MAO-B . While direct MAO-A inhibition data for the 4,4-dimethyl derivative (target compound) is not available in the current literature, this class-level activity provides a baseline for understanding the scaffold's potential. The 4,4-dimethyl substitution is expected to alter this activity profile by (1) increasing lipophilicity (clogP), (2) modifying the compound's conformational flexibility and ability to fit within the MAO-A active site, and (3) potentially improving metabolic stability by blocking oxidation at the C4 position. The target compound therefore represents a distinct chemical probe for investigating structure-activity relationships (SAR) around the 7-hydroxyquinolinone MAO-A pharmacophore.

MAO-A Inhibition CNS Therapeutics Neuropharmacology

Synthetic Utility as a Privileged Intermediate: Quantified Yield Advantage in Rho-Kinase Inhibitor Synthesis

The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core is a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors. A study by Letellier et al. synthesized a series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones via condensation of 3,3-dimethylacryloyl chloride with various anilines, achieving isolated yields ranging from 46% to 85% depending on the aniline substitution pattern [1]. The target compound, bearing a 7-hydroxy group, can be prepared through analogous routes or via post-synthetic functionalization of the 4,4-dimethyl scaffold. The availability of this scaffold enables the systematic exploration of ROCK inhibition SAR, a therapeutic area with validated clinical targets for cardiovascular disease and glaucoma. While the study did not test the 7-hydroxy derivative directly, the reported synthetic yields for related 4,4-dimethyl analogs provide a quantitative benchmark for the feasibility and efficiency of generating diverse compound libraries from this core.

Rho-Kinase Inhibition Cardiovascular Medicinal Chemistry

Physicochemical Property Differentiation: 4,4-Dimethyl Substitution Alters Lipophilicity and Solubility

The introduction of the 4,4-gem-dimethyl group increases the lipophilicity (clogP) of the dihydroquinolinone core relative to the unsubstituted analog. While experimental logP/logD data for the target compound is not publicly available, calculated values indicate a clogP of approximately 2.1, compared to approximately 1.5 for 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (calculated using ChemDraw/ACD/Labs algorithms) [1]. This increase in lipophilicity is a known consequence of gem-dimethyl substitution and can significantly impact membrane permeability, plasma protein binding, and metabolic clearance. The compound is reported to be moderately soluble in organic solvents such as methanol and ethanol, and is typically stored at room temperature under dry, sealed conditions . These properties differentiate it from more polar, non-alkylated analogs and inform its handling and formulation for in vitro assays.

Physicochemical Properties Lipophilicity Drug-likeness ADME

Synthetic Accessibility and Purity Specifications for Procurement Decisions

For procurement purposes, the target compound is commercially available from multiple vendors with a specified purity of ≥97% (typically 97-98%) . This level of purity is suitable for most research applications, including use as a synthetic intermediate and for in vitro biological testing. The compound is supplied as a solid, with a molecular weight of 191.23 g/mol and a molecular formula of C₁₁H₁₃NO₂ . In contrast, the non-dimethylated analog (7-hydroxy-3,4-dihydroquinolin-2(1H)-one) is also commercially available but often with similar purity specifications, and the key differentiator for procurement is the intended application: the 4,4-dimethyl derivative is specifically sought for projects requiring the gem-dimethyl motif for metabolic stability or conformational constraint. No unique handling hazards beyond standard laboratory practices are reported.

Chemical Synthesis Purity Procurement Quality Control

Optimal Application Scenarios for 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Drug Discovery and Chemical Biology


Scaffold for Rho-Kinase (ROCK) Inhibitor Lead Optimization

Utilize the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core as a starting point for synthesizing novel Rho-kinase inhibitors. The scaffold has been validated in the synthesis of ROCK inhibitors, and the 7-hydroxy group provides a convenient handle for further functionalization (e.g., alkylation, acylation) to explore SAR around the quinolinone ring [1]. The gem-dimethyl group may confer metabolic stability advantages over non-alkylated analogs.

Chemical Probe for Investigating MAO-A Structure-Activity Relationships

Employ the target compound as a key intermediate or comparator in SAR studies focused on monoamine oxidase A (MAO-A) inhibition. While the non-dimethylated analog is a weak MAO-A inhibitor (IC₅₀ = 183 µM) , the 4,4-dimethyl derivative serves as a valuable tool to probe the steric and electronic requirements of the MAO-A active site. It can be used to generate a series of analogs to assess the impact of the gem-dimethyl group on potency and selectivity.

Building Block for CNS-Targeted Compound Libraries

Incorporate the compound into diversity-oriented synthesis or parallel library synthesis efforts aimed at CNS drug discovery. The dihydroquinolinone scaffold is privileged for CNS targets, and the 4,4-dimethyl substitution increases lipophilicity (clogP ≈ 2.1) [2], potentially enhancing blood-brain barrier permeability. The free 7-hydroxy group allows for rapid derivatization to generate focused libraries for screening against GPCRs, ion channels, or kinases implicated in neurological disorders.

Synthetic Intermediate for Antipsychotic Agent Analogs

Use the compound as a key intermediate in the synthesis of analogs of aripiprazole or related antipsychotic agents. The 7-hydroxyquinolinone core is a structural component of aripiprazole, and the 4,4-dimethyl modification provides a novel scaffold for exploring next-generation antipsychotics with potentially improved pharmacokinetic profiles . The compound can be alkylated at the 7-hydroxy position with various linkers to attach piperazine or other amine moieties.

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